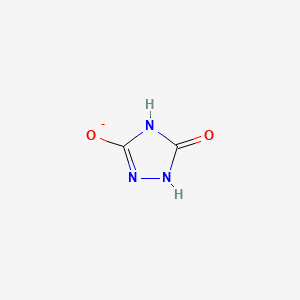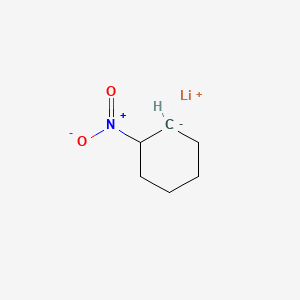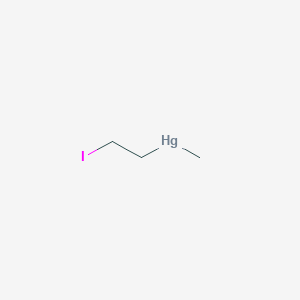
(2-Iodoethyl)(methyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodoethyl)(methyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a 2-iodoethyl group Organomercury compounds are known for their significant toxicity and environmental impact
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:
CH3HgCl+C2H4I2→CH3HgC2H4I+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Mercury(II) iodide and other mercury(II) compounds.
Reduction: Elemental mercury and methylmercury.
Substitution: Various organomercury halides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(2-Iodoethyl)(methyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Similar in structure but lacks the 2-iodoethyl group.
Ethylmercury: Contains an ethyl group instead of a methyl group.
Phenylmercury: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Iodoethyl)(methyl)mercury is unique due to the presence of both a methyl group and a 2-iodoethyl group, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other organomercury compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
183428-22-0 |
|---|---|
Molekularformel |
C3H7HgI |
Molekulargewicht |
370.58 g/mol |
IUPAC-Name |
2-iodoethyl(methyl)mercury |
InChI |
InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3; |
InChI-Schlüssel |
UNYCYAXAYZIRNL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Hg]CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


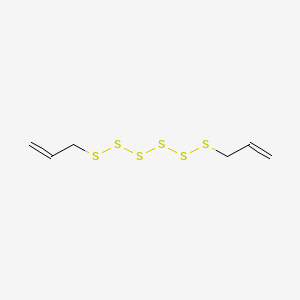
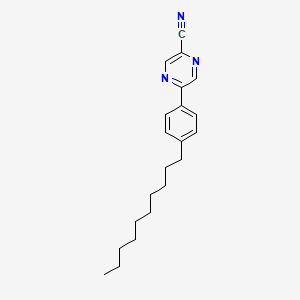
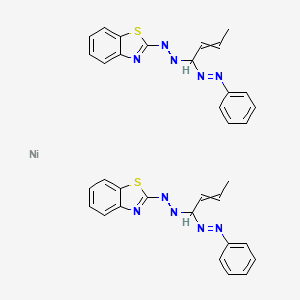

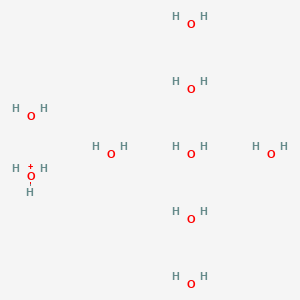
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
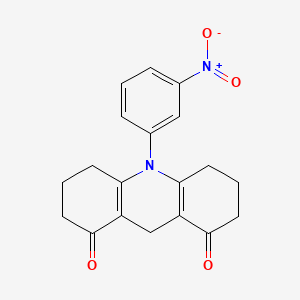
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
